Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1'-biphenyl]-2-yl ester
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Overview
Description
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester is a complex organic compound that features a trifluoromethanesulfonic acid moiety attached to a biphenyl structure with a trimethylsilyl group
Preparation Methods
The synthesis of methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which is then functionalized with a trimethylsilyl group.
Reaction Conditions: The trifluoromethanesulfonic acid moiety is introduced through a reaction with trifluoromethanesulfonic anhydride under controlled conditions.
Industrial Production: Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonic acid moiety can be replaced by other nucleophiles.
Oxidation and Reduction: The biphenyl core can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions: Typical reagents include strong acids, bases, and oxidizing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted biphenyl derivatives.
Scientific Research Applications
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and protein modifications.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, through its functional groups.
Pathways Involved: It may participate in signaling pathways or metabolic processes, influencing the activity of various biomolecules.
Comparison with Similar Compounds
Methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester can be compared with other similar compounds, such as:
Trifluoromethanesulfonic Acid: A strong organic acid used in various chemical reactions.
Methyl Trifluoromethanesulfonate: Known for its use in methylation reactions.
Trifluoromethanesulfonyl Chloride: Utilized in the synthesis of sulfonyl compounds.
The uniqueness of methanesulfonic acid, trifluoro-, 3-(trimethylsilyl)[1,1’-biphenyl]-2-yl ester lies in its combination of a biphenyl core with a trifluoromethanesulfonic acid moiety and a trimethylsilyl group, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
556812-45-4 |
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Molecular Formula |
C16H17F3O3SSi |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
(2-phenyl-6-trimethylsilylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C16H17F3O3SSi/c1-24(2,3)14-11-7-10-13(12-8-5-4-6-9-12)15(14)22-23(20,21)16(17,18)19/h4-11H,1-3H3 |
InChI Key |
RNTNZNPVAUVQHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC=CC(=C1OS(=O)(=O)C(F)(F)F)C2=CC=CC=C2 |
Origin of Product |
United States |
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